molecular formula C23H19FN4O3S2 B2384101 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 941966-73-0

4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

Cat. No. B2384101
CAS RN: 941966-73-0
M. Wt: 482.55
InChI Key: IZJJNPLHHPTMSM-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide is a useful research compound. Its molecular formula is C23H19FN4O3S2 and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is present in this compound, has been extensively researched for its use in photovoltaic applications. BTZ-based electron donor–acceptor (D–A) systems exhibit strong electron-accepting properties. Researchers have explored various combinations of donor groups while keeping the BTZ acceptor group consistent, allowing them to systematically modify the optoelectronic and photophysical properties of these compounds . The compound could potentially be investigated for its photovoltaic properties.

Photocatalysis

Although BTZ-containing compounds have been researched for photocatalytic applications, most studies have focused on heterogeneous systems involving BTZ-containing metal–organic frameworks (MOFs). However, there is an opportunity to investigate the photocatalytic properties of the compound . By modifying its donor groups while maintaining the BTZ acceptor group, researchers could explore its potential as a visible-light organophotocatalyst .

properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O3S2/c24-16-6-9-19(10-7-16)32-13-3-5-22(29)27(15-17-4-1-2-12-25-17)23-26-20-11-8-18(28(30)31)14-21(20)33-23/h1-2,4,6-12,14H,3,5,13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJJNPLHHPTMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CCCSC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide

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